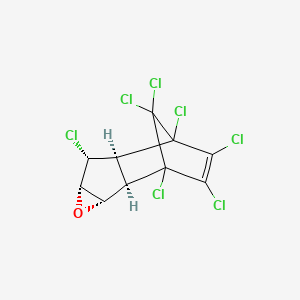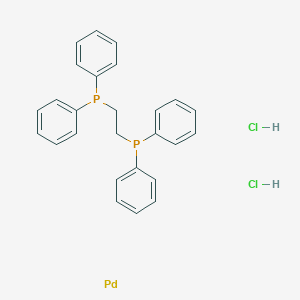
rubidium(1+);tetraphenylboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium(1+);tetraphenylboranuide, also known as rubidium tetraphenylborate, is an organoboron compound with the chemical formula C24H20BRb. It consists of a rubidium cation (Rb+) and a tetraphenylborate anion (B(C6H5)4-). This compound is known for its large anionic structure and is commonly used in various chemical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rubidium tetraphenylborate can be synthesized through the reaction of rubidium chloride (RbCl) with sodium tetraphenylborate (NaB(C6H5)4) in an aqueous solution. The reaction proceeds as follows:
[ \text{RbCl} + \text{NaB(C6H5)4} \rightarrow \text{RbB(C6H5)4} + \text{NaCl} ]
The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of rubidium tetraphenylborate follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is purified through multiple recrystallization steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Rubidium tetraphenylborate undergoes various chemical reactions, including:
Substitution Reactions: The tetraphenylborate anion can participate in substitution reactions where one or more phenyl groups are replaced by other substituents.
Coordination Reactions: The compound can form coordination complexes with various metal ions, enhancing its solubility and stability in organic solvents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and organometallic compounds. The reactions are typically carried out in organic solvents such as dichloromethane or toluene at room temperature.
Coordination Reactions: Metal salts such as palladium chloride or platinum chloride are used as reagents.
Major Products Formed
Substitution Reactions: The major products are substituted tetraphenylborate derivatives, where one or more phenyl groups are replaced by other functional groups.
Coordination Reactions: The major products are coordination complexes of rubidium tetraphenylborate with various metal ions.
Scientific Research Applications
Mechanism of Action
Rubidium tetraphenylborate exerts its effects primarily through its anionic component, tetraphenylborate. The tetraphenylborate anion can uncouple oxidative phosphorylation in mitochondria, disrupting the energy transfer reactions. This mechanism is utilized in various biochemical studies to investigate mitochondrial function and energy metabolism .
Comparison with Similar Compounds
Rubidium tetraphenylborate is compared with other similar compounds such as:
Sodium tetraphenylborate (NaB(C6H5)4): Similar in structure but contains a sodium cation instead of rubidium.
Potassium tetraphenylborate (KB(C6H5)4): Contains a potassium cation and is used in similar applications as rubidium tetraphenylborate.
Cesium tetraphenylborate (CsB(C6H5)4): Contains a cesium cation and is used in the separation and purification of cesium ions.
Rubidium tetraphenylborate is unique due to the presence of the rubidium cation, which imparts distinct properties such as higher solubility in organic solvents and enhanced stability in coordination complexes .
Properties
IUPAC Name |
rubidium(1+);tetraphenylboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.Rb/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJLZQVNFRBQQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BRb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(4Z)-4-[(2-chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B7800232.png)



